N-(sec-butyl)-2-chloroacetamide

説明

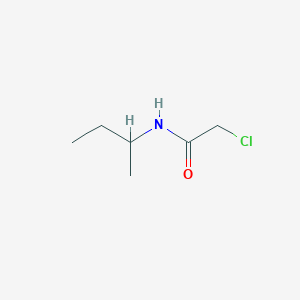

N-(sec-butyl)-2-chloroacetamide: is an organic compound that features a secondary butyl group attached to the nitrogen atom of a chloroacetamide moiety

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(sec-butyl)-2-chloroacetamide typically begins with 2-chloroacetyl chloride and sec-butylamine.

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is cooled to 0°C to control the exothermic nature of the reaction.

Procedure: Sec-butylamine is added dropwise to a solution of 2-chloroacetyl chloride in the chosen solvent, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Workup: The reaction mixture is then washed with water, followed by an aqueous sodium bicarbonate solution to neutralize any remaining acid. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors with precise temperature and addition controls to ensure consistent product quality. The purification steps may include distillation and crystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions:

Nucleophilic Substitution: N-(sec-butyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and hydrochloric acid.

Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include N-(sec-butyl)-2-alkoxyacetamide, N-(sec-butyl)-2-thioacetamide, or N-(sec-butyl)-2-aminoacetamide.

Hydrolysis: 2-chloroacetic acid and sec-butylamine.

Reduction: Sec-butylamine.

科学的研究の応用

Chemistry:

Intermediate in Organic Synthesis: N-(sec-butyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Potential Drug Candidate: Due to its structural features, it is investigated for potential pharmacological activities, including antimicrobial and anti-inflammatory properties.

Industry:

Chemical Manufacturing: It is used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.

作用機序

The mechanism of action of N-(sec-butyl)-2-chloroacetamide depends on its specific application. In general, the compound can act as an alkylating agent, where the chloroacetamide moiety reacts with nucleophilic sites in biological molecules, potentially leading to modifications in proteins or nucleic acids. This alkylation can disrupt normal cellular functions, which is the basis for its potential antimicrobial or anticancer activities.

類似化合物との比較

N-(sec-butyl)-acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

N-(tert-butyl)-2-chloroacetamide: Contains a tertiary butyl group, which can influence its steric and electronic properties, potentially altering its reactivity and biological activity.

N-(sec-butyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness: N-(sec-butyl)-2-chloroacetamide is unique due to the presence of the sec-butyl group and the chloroacetamide moiety, which confer specific reactivity and potential biological activities that differ from its analogs.

生物活性

N-(sec-butyl)-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound, characterized by its chloroacetamide functional group and a sec-butyl substituent, exhibits unique chemical properties that influence its biological activity. The presence of the chlorine atom allows for nucleophilic substitution reactions, which can lead to modifications in biological molecules such as proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its role as an alkylating agent . This compound can react with nucleophilic sites in various biomolecules, leading to:

- Protein Modification : Alkylation can disrupt normal protein function, potentially leading to apoptosis in cancer cells.

- Nucleic Acid Interaction : Modifications in nucleic acids can interfere with replication and transcription processes.

These interactions are critical for understanding the compound's potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a comparative analysis involving various chloroacetamides, it was found that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) but were less effective against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans. .

Table 1: Antimicrobial Efficacy of Chloroacetamides

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | High |

| N-(tert-butyl)-2-chloroacetamide | Moderate | Low | Low |

This table summarizes the relative antimicrobial efficacy observed in various studies, indicating that while this compound shows promise, it may not be as potent as some of its analogs.

Study 1: Antimicrobial Testing

In a study focusing on newly synthesized chloroacetamides, this compound was evaluated alongside other compounds for its antimicrobial properties. The results indicated that while it displayed moderate effectiveness against S. aureus, it had limited activity against Gram-negative bacteria and fungi .

Study 2: Enzymatic Studies

This compound has been investigated for its potential to inhibit specific enzymes involved in bacterial metabolism. The compound's ability to interact with cysteine residues in proteins has been highlighted as a mechanism through which it can exert biological effects.

Research Findings

Research has shown that the biological activity of this compound is influenced by its structural characteristics. The branched alkyl chain enhances lipophilicity, which may facilitate better interaction with cellular membranes compared to linear analogs. Furthermore, the compound's reactivity with thiol groups suggests potential applications in proteomics for enriching cysteine-containing peptides, thereby aiding in the identification and analysis of these peptides within complex mixtures.

特性

IUPAC Name |

N-butan-2-yl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOKLKIMNNTVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389711 | |

| Record name | N-(sec-butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32322-73-9 | |

| Record name | N-(sec-butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32322-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。